molecular formula C16H18N2O2 B11174081 N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide

N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide

Cat. No.: B11174081
M. Wt: 270.33 g/mol
InChI Key: BWJCWFCZGFCMAU-UHFFFAOYSA-N
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Description

N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acetamide and contains a benzyl group, an ethoxy group, and a pyridin-2-yl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide typically involves the reaction of benzylamine with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit tubulin polymerization and Src kinase signaling, which are crucial pathways in cell division and signal transduction. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-ethoxy-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit key molecular pathways makes it a valuable compound in the development of new therapeutic agents .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-benzyl-2-ethoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H18N2O2/c1-2-20-13-16(19)18(15-10-6-7-11-17-15)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

BWJCWFCZGFCMAU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2

Origin of Product

United States

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